2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

説明

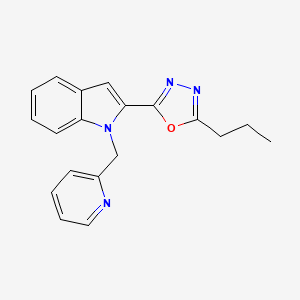

2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of indole, pyridine, and oxadiazole moieties

特性

IUPAC Name |

2-propyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-2-7-18-21-22-19(24-18)17-12-14-8-3-4-10-16(14)23(17)13-15-9-5-6-11-20-15/h3-6,8-12H,2,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIHUTWHHPLNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Pyridine Group: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the indole compound.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

科学的研究の応用

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activities. In a study evaluating various 5-(pyridine-2-yl)-1,3,4-oxadiazoles, compounds showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of 2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has been investigated in vitro against several cancer cell lines. Results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways . Notably, it exhibited selective toxicity towards cancerous cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of chronic inflammation where it demonstrated the ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Study 1: Antimicrobial Evaluation

In a detailed study published in the Oriental Journal of Chemistry, researchers synthesized a series of 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and tested their antimicrobial efficacy. The results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 32 µg/mL | 16 µg/mL |

| Compound B | 64 µg/mL | 32 µg/mL |

Case Study 2: Anticancer Studies

A study focusing on the anticancer properties of oxadiazoles revealed that treatment with this compound resulted in a significant decrease in cell viability in glioblastoma cell lines. The compound was shown to induce apoptosis via mitochondrial pathways .

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 0 |

| Compound | 30 | 70 |

作用機序

The mechanism of action of 2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. These include:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction pathways.

DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and protein synthesis.

類似化合物との比較

Similar Compounds

2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and biological activities.

Uniqueness

The uniqueness of 2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

生物活性

2-Propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an oxadiazole ring fused with an indole moiety and a pyridine substituent, which are known to enhance biological activity through various pathways.

The biological activities of this compound primarily involve:

1. Anticancer Activity:

- The compound has been shown to exhibit cytotoxic effects against multiple cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

2. Inhibition of Cell Proliferation:

- Research indicates that this compound can inhibit the proliferation of various cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and SW1116 (colon cancer) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.275 | Apoptosis induction |

| HEPG2 | 0.417 | Cell cycle arrest |

| SW1116 | 0.350 | Caspase activation |

Case Studies

Several studies have reported on the synthesis and evaluation of related oxadiazole derivatives:

- Synthesis and Evaluation: A study synthesized several oxadiazole derivatives, including the target compound, which were screened for anticancer activity. The results showed promising cytotoxicity against human cancer cell lines with some compounds exhibiting superior activity compared to standard drugs like erlotinib .

- Mechanism-Based Approaches: Another study focused on the mechanism-based approaches for anticancer drugs utilizing oxadiazoles. It was found that the presence of specific substituents on the oxadiazole ring significantly influenced their anticancer properties by enhancing their interaction with DNA .

Pharmacological Properties

In addition to anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic properties of this compound. It has been noted in some studies that derivatives containing the oxadiazole moiety exhibit significant inhibition of pro-inflammatory cytokines .

Q & A

Q. What synthetic strategies are recommended for preparing 2-propyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole?

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazide intermediates. For example, hydrazides derived from substituted benzoic acids can be cyclized using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) to form the oxadiazole core . The pyridinylmethyl-indole moiety may require prior functionalization via alkylation or coupling reactions. Key intermediates should be characterized by IR and NMR to confirm regioselectivity and purity .

Q. How can structural confirmation of this compound be achieved?

Use a combination of analytical techniques:

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).

- ¹H/¹³C NMR to verify substituent positions, particularly the pyridinylmethyl and indole groups.

- Mass spectrometry (HRMS) for molecular ion confirmation.

Comparative analysis with synthetic intermediates (e.g., hydrazides) is critical to rule out side products .

Q. What in vitro assays are suitable for preliminary biological screening?

Begin with enzyme inhibition assays (e.g., urease or kinase targets) due to the oxadiazole scaffold’s known bioactivity . Use molecular docking to prioritize targets, focusing on hydrogen bonding with the oxadiazole ring and π-π stacking with the indole-pyridine system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Vary substituents : Modify the pyridinylmethyl group (e.g., halogenation) or indole substituents to assess electronic effects.

- Bioisosteric replacements : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to evaluate metabolic stability .

- Pharmacokinetic profiling : Measure logP and metabolic stability in microsomal assays to correlate hydrophilicity and activity .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Re-optimize docking parameters : Adjust grid box size to accommodate the indole-pyridine system’s bulk.

- Validate with MD simulations : Perform 100 ns molecular dynamics to assess binding stability, particularly for flexible regions like the propyl chain .

- Re-evaluate assay conditions : Confirm enzyme purity and buffer composition, as oxadiazoles may chelate metal ions in assay media .

Q. What strategies mitigate low yields in oxadiazole cyclization reactions?

Q. How to address discrepancies in spectroscopic data for structurally similar analogs?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole and pyridine regions .

- X-ray crystallography : For unambiguous confirmation, co-crystallize the compound with a stabilizing agent (e.g., acetic acid) .

Mechanistic and Methodological Considerations

Q. What computational tools are recommended for studying binding interactions?

Q. How to design a stability study for this compound under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours.

- Light sensitivity : Store samples under UV light and assess photodegradation products .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures .

Data Interpretation and Reporting

Q. How to validate bioactivity data against potential assay artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。